molecular formula C13H10N2S2 B3024149 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol CAS No. 307512-34-1

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol

Cat. No. B3024149
M. Wt: 258.4 g/mol
InChI Key: HHXOKTMWDMZDKB-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the CAS number 307512-34-1 . It has a molecular weight of 258.36 . This compound is part of the thienopyrimidine derivatives, which are structural analogs of purines and are widely represented in medicinal chemistry .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized via various methods. For instance, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors through structural modifications of tazemetostat . Another method involves the Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

Thienopyrimidine derivatives are structural analogs of purines . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .


Physical And Chemical Properties Analysis

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol has a molecular weight of 258.36 . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel Pyrimidines Synthesis : A study detailed the synthesis of novel pyrrylthieno[2,3-d]pyrimidines, showcasing the versatility of thieno[2,3-d]pyrimidine derivatives in creating heterocyclic compounds with potential biological activities (Bakhite, Geies, & El-Kashef, 2002).

  • Antimicrobial and Anti-inflammatory Agents : Research on thienopyrimidine derivatives highlighted their significant antimicrobial and anti-inflammatory activities, underscoring the potential of these compounds in therapeutic applications (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

  • Facile Synthesis Approach : A facile synthesis method for new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives was reported, demonstrating a straightforward approach to generating a variety of thienopyrimidine compounds with potential medicinal value (Song, 2007).

Biological Activity and Applications

  • Protein Kinase CK2 Inhibitors : A study identified substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as potent inhibitors of human protein kinase CK2, indicating the potential of these derivatives in developing treatments for diseases associated with CK2 activity (Golub et al., 2011).

  • Antioxidant Activity : Another research focused on the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, highlighting the importance of electron-donating and electron-withdrawing groups in enhancing the antioxidant properties of these compounds (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

properties

IUPAC Name

5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(16)14-7-15-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXOKTMWDMZDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352484
Record name 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4-thiol

CAS RN

307512-34-1
Record name 5-(4-Methylphenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307512-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methylphenyl)thieno[2,3-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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